molecular formula C12H22F2N2O4 B11116595 Bis(2-fluoroethyl) hexane-1,6-diylbiscarbamate

Bis(2-fluoroethyl) hexane-1,6-diylbiscarbamate

Cat. No.: B11116595
M. Wt: 296.31 g/mol
InChI Key: FLQIPUAHLQFTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-fluoroethyl) hexane-1,6-diylbiscarbamate: is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields due to their diverse chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-fluoroethyl) hexane-1,6-diylbiscarbamate typically involves the reaction of hexane-1,6-diylbiscarbamate with 2-fluoroethyl groups. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Bis(2-fluoroethyl) hexane-1,6-diylbiscarbamate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, bis(2-fluoroethyl) hexane-1,6-diylbiscarbamate is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex chemical reactions, making it valuable for the development of new materials and compounds.

Biology: In biological research, this compound is studied for its potential effects on biological systems. Its interactions with enzymes and other biomolecules are of particular interest, as they may lead to the discovery of new biochemical pathways and therapeutic targets.

Medicine: In medicine, this compound is investigated for its potential use as a drug or drug precursor. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry: In industrial applications, this compound is used in the production of various materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism of action of bis(2-fluoroethyl) hexane-1,6-diylbiscarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and may include multiple steps, such as binding, activation, and signal transduction.

Comparison with Similar Compounds

  • Bis(2-chloroethyl) hexane-1,6-diylbiscarbamate
  • Bis(2-bromoethyl) hexane-1,6-diylbiscarbamate
  • Bis(2-iodoethyl) hexane-1,6-diylbiscarbamate

Comparison: Compared to these similar compounds, bis(2-fluoroethyl) hexane-1,6-diylbiscarbamate has unique properties due to the presence of the fluoroethyl groups. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct in its applications and effects.

Properties

Molecular Formula

C12H22F2N2O4

Molecular Weight

296.31 g/mol

IUPAC Name

2-fluoroethyl N-[6-(2-fluoroethoxycarbonylamino)hexyl]carbamate

InChI

InChI=1S/C12H22F2N2O4/c13-5-9-19-11(17)15-7-3-1-2-4-8-16-12(18)20-10-6-14/h1-10H2,(H,15,17)(H,16,18)

InChI Key

FLQIPUAHLQFTMA-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)OCCF)CCNC(=O)OCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.